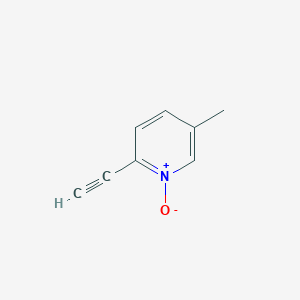

2-Ethynyl-5-methylpyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKMSCJGDWVNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)C#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357045 | |

| Record name | 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499187-53-0 | |

| Record name | 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethynyl-5-methylpyridine 1-oxide CAS 499187-53-0 properties

An In-depth Technical Guide to 2-Ethynyl-5-methylpyridine 1-oxide (CAS 499187-53-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to innovation. Pyridine derivatives, in particular, are ubiquitous scaffolds in a vast array of pharmaceuticals and functional materials.[1] The introduction of an N-oxide functionality to the pyridine ring profoundly alters its electronic and steric properties, often leading to enhanced solubility, modulated basicity, and unique reactivity profiles.[2] When combined with the versatile ethynyl group, a gateway to a multitude of chemical transformations such as click chemistry and Sonogashira couplings, a truly powerful chemical building block emerges.[3][4]

This guide provides a comprehensive technical overview of this compound (CAS 499187-53-0), a molecule of significant interest for which detailed public data is emerging. As a Senior Application Scientist, my objective is to present a logical and scientifically grounded perspective on its properties, synthesis, and potential applications, drawing upon established chemical principles and data from closely related analogues. This document is designed to empower researchers to explore the potential of this promising, yet under-documented, chemical entity.

Physicochemical and Structural Characteristics

The introduction of the N-oxide group to the 2-ethynyl-5-methylpyridine scaffold is expected to significantly influence its physical properties, primarily by increasing its polarity. The following table summarizes the core physicochemical properties. It is important to note that while some data is derived from available information for the non-oxidized analogue, other values are predicted based on the expected effects of N-oxidation.

| Property | Value (Predicted/Inferred) | Source/Justification |

| CAS Number | 499187-53-0 | N/A |

| Molecular Formula | C₈H₇NO | Based on structure |

| Molecular Weight | 133.15 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Increased polarity from N-oxide often raises melting point |

| Solubility | Enhanced aqueous solubility compared to the parent pyridine | The polar N-oxide group is a strong hydrogen bond acceptor.[2] |

| pKa (of conjugate acid) | ~0.8-1.5 | Pyridine N-oxides are significantly less basic than their parent pyridines (pKa of pyridinium ion is ~5.2).[2][5] |

| Boiling Point | > 200 °C | Expected to be significantly higher than 2-ethynyl-5-methylpyridine due to increased polarity. |

| InChI Key | InChI=1S/C8H7NO/c1-6-4-5-8(10-9(6)10)7-2-3/h2-5H,1H3 | Generated from structure |

Proposed Synthetic Trajectory: A Two-Step Approach

A plausible and efficient synthesis of this compound can be envisioned through a two-step sequence starting from the commercially available 2-bromo-5-methylpyridine. This strategy involves an initial N-oxidation followed by a palladium-catalyzed Sonogashira coupling.

Step 1: N-Oxidation of 2-Bromo-5-methylpyridine

The initial step focuses on the oxidation of the pyridine nitrogen. This is a common transformation in pyridine chemistry, often achieved using a peroxy acid.

Causality of Experimental Choices:

-

Starting Material: 2-Bromo-5-methylpyridine is a readily available starting material.[6][7] The bromo-substituent at the 2-position is an ideal handle for the subsequent cross-coupling reaction.

-

Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of pyridines. Other reagents like hydrogen peroxide in acetic acid could also be employed.[8]

-

Solvent: Dichloromethane (DCM) is a good solvent for both the starting material and m-CPBA, and it is relatively inert under the reaction conditions.

Detailed Protocol:

-

In a round-bottom flask, dissolve 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-methylpyridine 1-oxide.[9]

Step 2: Sonogashira Coupling with a Protected Alkyne

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[3][4]

Causality of Experimental Choices:

-

Alkyne Source: Trimethylsilylacetylene is used as a protected form of acetylene. The bulky TMS group prevents self-coupling of the alkyne and can be easily removed in a subsequent step.

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira couplings.[4][10]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX generated during the reaction and to deprotonate the alkyne in situ.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used.

Detailed Protocol:

-

To a Schlenk flask, add 2-bromo-5-methylpyridine 1-oxide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous THF and triethylamine.

-

Add trimethylsilylacetylene (1.2 eq) via syringe.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

The crude TMS-protected product can be deprotected directly. Dissolve the crude material in methanol and add a base such as potassium carbonate.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent, add water, and extract with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Reactivity and Potential Applications in Drug Discovery

The unique combination of the pyridine N-oxide and terminal alkyne functionalities in this compound makes it a highly attractive building block for medicinal chemistry.

-

The Pyridine N-Oxide Moiety: This group acts as a strong π-donor and a σ-acceptor, modulating the electronic properties of the aromatic ring.[2] This can influence the molecule's interaction with biological targets. The N-oxide group can also serve as a hydrogen bond acceptor, potentially improving pharmacokinetic properties.[2] Furthermore, pyridine N-oxides can act as prodrugs, being reduced in vivo to the corresponding pyridine.

-

The Terminal Alkyne: This functional group is a versatile handle for a variety of chemical transformations:

-

Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazoles, a common linker in drug discovery.

-

Sonogashira and other Cross-Coupling Reactions: The terminal alkyne can be further elaborated by coupling with various aryl or vinyl halides.[3][4]

-

Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical diynes.

-

Mannich and A³ Coupling Reactions: For the synthesis of propargylamines.

-

Given these reactive handles, this compound could be a key intermediate in the synthesis of novel kinase inhibitors, metalloproteinase inhibitors, and other therapeutic agents where the pyridine scaffold is a known pharmacophore.[1][11]

Logical Framework for Application

Caption: Relationship between structure, properties, and applications.

Safety and Handling

As of the date of this guide, detailed toxicological data for this compound is not publicly available. Therefore, this compound should be handled with the utmost care, assuming it is hazardous. The following precautions are based on data for related compounds such as 2-ethynyl-5-methylpyridine and general principles for handling research chemicals.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[12]

Hazard Classifications for the Analogue 2-Ethynyl-5-methylpyridine:

-

Skin Irritant (Category 2)[12]

-

Eye Irritant (Category 2)[12]

-

Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)[12]

It is reasonable to assume that this compound may have a similar or potentially more pronounced hazard profile. A full risk assessment should be conducted before use.

Conclusion

This compound stands as a promising, albeit currently under-characterized, building block for chemical synthesis. Its unique combination of a reactivity-modulating N-oxide group and a versatile terminal alkyne presents a wealth of opportunities for the construction of complex and novel molecules. The synthetic route proposed herein is based on well-established, robust chemical transformations and should provide a reliable means of accessing this compound. As researchers continue to explore the frontiers of chemical space, molecules like this compound will undoubtedly play a crucial role in the development of next-generation pharmaceuticals and advanced materials.

References

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

- Wang, Z., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573.

- Zhang, Z., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847395.

-

Wikipedia. (2023). Pyridine-N-oxide. Retrieved from [Link]

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053.

-

PubChem. (n.d.). 2-Ethyl-5-methylpyridine. Retrieved from [Link]

- Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

Amerigo Scientific. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-ethoxycarbonyl-2-methyl pyridine-1-oxide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 6. 2-Bromo-5-methylpyridine | 3510-66-5 [chemicalbook.com]

- 7. 2-Bromo-5-methylpyridine - Amerigo Scientific [amerigoscientific.com]

- 8. prepchem.com [prepchem.com]

- 9. achemblock.com [achemblock.com]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Building Block: 2-Ethynyl-5-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-methylpyridine 1-oxide is a highly functionalized heterocyclic building block poised for significant utility in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and chemical reactivity. We delve into its core applications, highlighting the strategic advantages conferred by the N-oxide moiety and the terminal alkyne. Particular focus is placed on its role as a versatile scaffold in drug discovery for generating novel molecular architectures and its application in bioorthogonal chemistry for chemical biology studies. Detailed, field-proven experimental protocols and mechanistic insights are provided to enable its effective implementation in the laboratory.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the demand for novel, versatile chemical building blocks is insatiable. Pyridine N-oxides are a class of heterocyclic compounds that have garnered immense interest due to the unique electronic properties imparted by the N-oxide functionality.[1] The introduction of the N-O bond alters the electron distribution of the pyridine ring, enhancing its reactivity, modulating aqueous solubility, and often improving the pharmacokinetic profile of parent compounds, making it a valuable feature in drug design.[1][2][3]

This compound emerges as a particularly powerful intermediate by combining the strategic advantages of the pyridine N-oxide core with the synthetic versatility of a terminal alkyne.

-

The Pyridine N-Oxide Core: This moiety acts as more than a solubility enhancer. It activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack and can serve as a directing group in metal-catalyzed C-H functionalization reactions.[4][5] Furthermore, it can be utilized in prodrug strategies, as N-oxides are often reduced back to the parent pyridine under hypoxic conditions found in solid tumors.[2][3]

-

The Ethynyl Handle: The terminal alkyne is one of the most versatile functional groups in modern organic synthesis. It is a cornerstone of powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and is the key reactive partner in a suite of highly reliable "click chemistry" cycloaddition reactions.[6][7] This functionality is central to applications in bioorthogonal chemistry, enabling the precise labeling of biomolecules in living systems.[8][9][10]

This guide serves as a senior application scientist's perspective on leveraging this compound, explaining not just the "how" but the "why" behind its synthesis and application.

Physicochemical and Spectroscopic Properties

A clear understanding of a building block's physical properties is critical for its effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | Inferred from Formula |

| Appearance | Solid | |

| InChI Key | RENKQEMYPXHMKI-UHFFFAOYSA-N | [11] |

| SMILES | C#CC1=CC(C)=CN=C1O | Inferred |

Spectroscopic Insights:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the acetylenic proton (a singlet), the aromatic protons on the pyridine ring, and the methyl group protons (a singlet). The N-oxide group typically induces a downfield shift of the adjacent ring protons compared to the parent pyridine.[3]

-

¹³C NMR: The carbon spectrum will be characterized by the two sp-hybridized carbons of the alkyne, the aromatic carbons of the pyridine ring, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit prominent, characteristic absorption bands. A sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch, while the C≡C triple bond stretch will appear as a weaker band around 2100-2200 cm⁻¹. The N-O bond vibration typically shows a strong band in the 1200-1300 cm⁻¹ region.[3][12]

Synthesis and Manufacturing

The synthesis of this compound is logically approached in a two-step sequence: first, the installation of the ethynyl group onto the pyridine core, followed by N-oxidation.

Protocol 1: Synthesis of 2-Ethynyl-5-methylpyridine (Precursor)

This protocol utilizes a Sonogashira cross-coupling reaction, a robust and widely used method for forming sp²-sp carbon-carbon bonds.[6][13] Using a silyl-protected alkyne is often advantageous as it prevents self-coupling and can lead to cleaner reactions.

Materials:

-

2-Bromo-5-methylpyridine (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous, 3.0 eq)

-

Toluene or THF (anhydrous)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Reagent Addition: Add anhydrous Toluene/THF followed by the amine base (TEA or DIPA). Stir for 5 minutes to ensure dissolution.

-

Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification (Step 1): Purify the crude residue by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-methylpyridine.

-

Deprotection: Dissolve the purified silylated alkyne in methanol. Add potassium carbonate and stir at room temperature. Monitor by TLC until the starting material is consumed.

-

Workup (Step 2): Neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification (Step 2): The resulting crude 2-Ethynyl-5-methylpyridine can be purified by column chromatography if necessary.

Protocol 2: N-Oxidation

The oxidation of the pyridine nitrogen is a common transformation.[14] Using a peracid like meta-chloroperoxybenzoic acid (m-CPBA) is a reliable method.[14] Alternatively, hydrogen peroxide in acetic acid can be used.[1][15]

Materials:

-

2-Ethynyl-5-methylpyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2-Ethynyl-5-methylpyridine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add m-CPBA portion-wise to the stirring solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C. Quench excess peracid by slowly adding saturated aqueous sodium thiosulfate solution. Then, add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Key Transformations

The utility of this building block stems from the orthogonal reactivity of its two key functional groups.

A. Reactions Involving the Ethynyl Group

The terminal alkyne is a gateway to molecular complexity.

1. Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of C(sp)-C(sp²) bonds, linking the pyridine core to various aryl or vinyl halides.[6][16] This is a cornerstone for building libraries of analogues in medicinal chemistry. The N-oxide moiety is generally stable to these conditions.

2. [3+2] Cycloaddition (Click Chemistry): The alkyne readily participates in 1,3-dipolar cycloadditions with partners like azides to form stable triazole rings.[9] This reaction can be catalyzed by copper(I) or, for biological applications, can proceed without a catalyst using strained cyclooctynes (strain-promoted azide-alkyne cycloaddition or SPAAC).[10] This reaction is a premier tool for bioorthogonal labeling. Similarly, it can react with nitrile oxides to form isoxazoles.[17][18]

B. Reactions Involving the Pyridine N-Oxide Moiety

The N-oxide group fundamentally alters the reactivity of the pyridine ring.

1. Deoxygenation: The N-oxide can be readily removed to furnish the parent 2-ethynyl-5-methylpyridine using various reducing agents (e.g., PCl₃, PPh₃, or catalytic hydrogenation), providing a strategic step to unmask the final pyridine structure after using the N-oxide for its directing or activating effects.[12]

2. Activation towards Nucleophilic Substitution: The N-oxide withdraws electron density from the ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic aromatic substitution. For example, treatment with reagents like POCl₃ can introduce a chlorine atom at the C2 or C4 position.[4]

3. Directing Group for C-H Activation: The oxygen atom of the N-oxide can act as a coordinating directing group for transition metal catalysts, enabling regioselective functionalization of C-H bonds adjacent to the nitrogen atom.[5]

Applications in Drug Discovery and Chemical Biology

The dual functionality of this compound makes it a high-value tool for creating novel and complex molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-ethynyl-5-methylpyridine | CymitQuimica [cymitquimica.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. prepchem.com [prepchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 18. researchgate.net [researchgate.net]

Synthesis of Substituted 2-Ethynylpyridine 1-Oxides: Mechanistic Insights and Robust Protocols

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Introduction: The Synthetic Value and Inherent Instability

Substituted 2-ethynylpyridine 1-oxides are highly versatile intermediates in modern organic synthesis. They serve as critical precursors for the generation of α-oxo gold carbenes, the synthesis of complex indolizines, and the development of novel pharmacophores targeting the central nervous system. However, their synthesis is notoriously challenging.

As a Senior Application Scientist, I frequently observe researchers failing to isolate these compounds due to a fundamental mechanistic trap: spontaneous intramolecular cyclization . When 2-alkynylpyridines are subjected to standard oxidation conditions (e.g., H₂O₂/AcOH or peracids), the newly formed N-oxide oxygen acts as an internal nucleophile. It rapidly attacks the adjacent electrophilic alkyne, irreversibly forming isoxazolo[2,3-a]pyridinium salts[1].

To successfully isolate 2-ethynylpyridine 1-oxides, the synthetic strategy must either bypass direct oxidation entirely or utilize steric shielding to kinetically trap the N-oxide before cyclization can occur.

Mechanistic Divergence: Stability vs. Cyclization

Understanding the causality behind the degradation of these compounds is the first step in designing a robust protocol. The oxygen atom of a pyridine N-oxide is highly polarized and nucleophilic. When an alkyne is positioned at the C2 carbon, the spatial proximity facilitates a 5-endo-dig or 6-endo-dig cyclization.

If the alkyne is terminated by a proton or a small aryl group, the activation energy for cyclization is exceptionally low. Conversely, introducing a bulky protecting group like Trimethylsilyl (TMS) creates a steric shield that repels the N-oxide oxygen, allowing the stable isolation of the 1-oxide species.

Mechanistic divergence during the oxidation of 2-ethynylpyridines.

Strategic Approaches to Synthesis

To circumvent the thermodynamic sink of cyclization, two primary field-proven strategies are employed:

Strategy A: The "Pre-Oxidized" Route (Sonogashira Cross-Coupling)

Instead of oxidizing an alkyne-bearing pyridine, we install the alkyne onto an already oxidized pyridine ring. The Sonogashira coupling of 2-bromopyridine 1-oxide with terminal alkynes is the most modular and robust method[2]. Because the N-oxide can potentially coordinate to naked palladium species and poison the catalyst, strongly coordinating phosphine ligands (like PPh₃) are strictly required. Furthermore, the reaction must be kept at or below 50 °C to prevent thermal deoxygenation[3].

Strategy B: The "Steric Shield" Route (Protected Oxidation)

For researchers who must start from the pyridine framework, the alkyne must be protected with a TMS group prior to oxidation. Urea-hydrogen peroxide (UHP) or meta-chloroperoxybenzoic acid (mCPBA) can be used at 0 °C to yield the N-oxide safely[4]. The TMS group can later be removed under mild, non-nucleophilic basic conditions (e.g., K₂CO₃ in MeOH at 0 °C) while monitoring rigorously to prevent late-stage cyclization.

Quantitative Data & Substrate Scope

The table below summarizes the expected outcomes based on the chosen strategy and substrate, providing a benchmark for your own synthetic campaigns.

| Substrate / Strategy | Reagents & Catalyst | Temp (°C) | Yield (%) | Major Byproduct / Failure Mode |

| 2-(Phenylethynyl)pyridine | H₂O₂ / AcOH | 60 | 0 | Isoxazolo[2,3-a]pyridinium acetate (100%) |

| 2-(TMS-ethynyl)pyridine | mCPBA, CH₂Cl₂ | 0 to 25 | 82 | None (Stable N-oxide isolated) |

| 2-Bromopyridine 1-oxide + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 50 | 78 | Glaser homocoupling of alkyne |

| 2-Chloropyridine 1-oxide + 1-Hexyne | Pd(PPh₃)₄, CuI, iPr₂NH | 65 | 65 | Unreacted starting material |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . At each critical juncture, a validation checkpoint is included to ensure the chemical state matches the theoretical expectation before proceeding.

Protocol A: Synthesis via Sonogashira Cross-Coupling

Rationale: By utilizing 2-bromopyridine 1-oxide, we avoid the oxidative cyclization trap entirely. Triethylamine acts as both the solvent and the base, while CuI facilitates the formation of the highly reactive copper acetylide intermediate.

Step-by-Step Methodology:

-

System Purging: To a flame-dried 50 mL Schlenk flask, add 2-bromopyridine 1-oxide (1.0 mmol, 174 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg). Evacuate and backfill the flask with dry Argon three times.

-

Reagent Addition: Inject anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (1.2 mmol, 122 mg) via syringe.

-

Controlled Coupling: Stir the mixture at 50 °C for 12 hours. Causality note: Do not exceed 50 °C; higher temperatures promote the homocoupling of phenylacetylene (Glaser coupling) and risk N-oxide degradation.

-

Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove palladium and copper salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography on silica gel (Dichloromethane : Methanol = 20:1).

-

Self-Validation Checkpoint:

-

TLC: The product should appear as a highly UV-active spot that stains dark brown with basic KMnO₄.

-

¹H NMR (CDCl₃): Look for the characteristic downfield shift of the pyridine C6 proton (adjacent to the N-oxide) at ~8.3 ppm (doublet), confirming the N-oxide moiety remains intact.

-

Self-validating experimental workflow for the Sonogashira coupling approach.

Protocol B: Oxidation of Sterically Shielded Alkynes

Rationale: When the Sonogashira route is not viable due to substrate constraints, direct oxidation is possible only if the alkyne is protected by a bulky group like TMS. mCPBA is preferred over H₂O₂/AcOH because it allows the reaction to proceed at 0 °C in a non-coordinating solvent (CH₂Cl₂).

Step-by-Step Methodology:

-

Oxidation: Dissolve 2-(trimethylsilylethynyl)pyridine (1.0 mmol, 175 mg) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C in an ice bath.

-

mCPBA Addition: Slowly add mCPBA (77% purity, 1.2 mmol, 268 mg) in small portions over 15 minutes. Stir at 0 °C for 2 hours, then allow to warm to room temperature for an additional 4 hours.

-

Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess peroxide, followed by saturated aqueous NaHCO₃ (10 mL) to neutralize the meta-chlorobenzoic acid byproduct.

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

-

Self-Validation Checkpoint:

-

¹³C NMR (CDCl₃): Verify the presence of the alkyne carbons at ~105 ppm and ~98 ppm. If cyclization occurred, these peaks will vanish, replaced by sp² carbons of the isoxazole ring.

-

-

Deprotection (Optional): To reveal the terminal alkyne, dissolve the intermediate in Methanol (5 mL), cool to 0 °C, and add K₂CO₃ (0.1 mmol, 14 mg). Stir for 30 minutes, quench with water, and extract immediately to prevent degradation.

References

-

Le Thi Song, Toshiki Fujimoto, Haruyasu Asahara, Nagatoshi Nishiwaki. "A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction." ResearchGate, 2016.

-

Organic Chemistry Portal. "Synthesis of N-oxides of pyridines and related compounds." Organic Chemistry Portal.

-

Hui Chen, Zhenkang Ai, Xuebin Liao. "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis." STAR Protocols (Cell Press), 2024.

-

Enantioselective Total Synthesis of (−)-Citrinadin A and Revision of its Stereochemical Structure. PubMed Central (PMC), 2013.

Sources

A Technical Guide to Determining the Solubility of 2-Ethynyl-5-methylpyridine 1-oxide in Organic Solvents

Abstract

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of drug development and chemical process design.[1][2] It influences a multitude of critical parameters including:

-

Bioavailability: A compound must be in solution to be absorbed by the body.

-

Formulation: The choice of solvents is crucial for creating stable and effective drug formulations.

-

Purification: Crystallization, a common purification technique, is highly dependent on solubility characteristics.[1]

-

Reaction Kinetics: Many chemical reactions are carried out in solution, and the solubility of reactants can significantly impact reaction rates.

Given the potential utility of pyridine N-oxide derivatives in organic synthesis and medicinal chemistry, a thorough understanding of the solubility of 2-Ethynyl-5-methylpyridine 1-oxide is paramount for its effective application.[3][4]

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that a solute will be most soluble in a solvent that has similar intermolecular forces.[2] To predict the solubility of this compound, we must first analyze its molecular structure and infer its physicochemical properties.

Molecular Structure:

Key Structural Features and Their Implications for Solubility:

-

Pyridine N-oxide Moiety: The N-oxide group is highly polar and a strong hydrogen bond acceptor. This feature will significantly influence its interaction with polar solvents.

-

Ethynyl Group: The carbon-carbon triple bond can participate in dipole-dipole interactions and is a weak hydrogen bond donor.

-

Methyl Group: This is a non-polar, hydrophobic group that will contribute to solubility in less polar solvents.

-

Aromatic Ring: The pyridine ring itself has a degree of aromaticity and can engage in π-π stacking interactions.

Based on this structure, we can hypothesize that this compound will exhibit a broad range of solubilities, with a preference for polar solvents, particularly those that are hydrogen bond donors.

Solvent Properties and Their Influence

The choice of solvent is critical, and their properties can be broadly categorized to aid in selection:[5][6][7][8][9]

-

Polarity: Generally, solvents with a high dielectric constant are considered polar and are better at solvating polar molecules.[8][9][10]

-

Hydrogen Bonding Capability: Solvents can be classified as protic (can donate a hydrogen bond) or aprotic (cannot donate a hydrogen bond).[8][11] Given the N-oxide group, protic solvents are expected to be effective.

-

Dipolarity/Polarizability: These properties relate to the solvent's ability to engage in dipole-dipole and London dispersion forces.[12]

The following diagram illustrates the logical workflow for predicting the solubility of this compound.

Caption: A workflow for the theoretical prediction of solubility.

Experimental Determination of Solubility

The following is a detailed, step-by-step protocol for determining the solubility of this compound. This method is based on the "excess solid" or isothermal shake-flask method, which is a reliable technique for measuring equilibrium solubility.[13]

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (see Table 1 for suggestions)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm)

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the HPLC data, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: An experimental workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility across different solvents.

Table 1: Properties of Common Organic Solvents and a Template for Solubility Data

| Solvent | Polarity Index[9] | Dielectric Constant (ε)[14][15] | Hydrogen Bonding[11][16] | Predicted Solubility of this compound | Experimental Solubility (mg/mL at 25°C) |

| Non-Polar | |||||

| Hexane | 0.1 | 1.89 | Aprotic | Very Low | To be determined |

| Toluene | 2.4 | 2.38 | Aprotic | Low | To be determined |

| Polar Aprotic | |||||

| Dichloromethane | 3.1 | 8.93 | Aprotic | Moderate | To be determined |

| Acetone | 5.1 | 20.7 | Aprotic | Moderate to High | To be determined |

| Acetonitrile | 5.8 | 37.5 | Aprotic | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Aprotic | Very High | To be determined |

| Polar Protic | |||||

| Ethanol | 4.3 | 24.5 | Protic | High | To be determined |

| Methanol | 5.1 | 32.7 | Protic | Very High | To be determined |

| Water | 10.2 | 80.1 | Protic | Moderate to High | To be determined |

By correlating the experimental solubility data with the properties of the solvents, researchers can gain valuable insights into the intermolecular forces that govern the dissolution of this compound.

Conclusion

This technical guide provides a comprehensive approach for determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the necessary data to advance the development and application of this promising compound. The presented methodologies are designed to ensure scientific integrity and provide a solid foundation for further research.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Solvents and Polarity. (n.d.). Chemistry.

- Polarity of Solvents. (n.d.).

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Solubility test for Organic Compounds. (2024, September 24).

- Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity. (n.d.). PubMed.

- Dielectric constant (ε) of various organic solvents at room temperature... (n.d.). ResearchGate.

- Dielectric Constants of Some Miscible Aqueous-Organic Solvent Mixtures. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.).

- Dielectric Constant of Common solvents. (n.d.).

- Chapter IX: Dielectric Constant of Polymers and Organic Solvents. (n.d.). GlobalSpec.

- 2-ethynyl-5-Methylpyridine. (n.d.). ChemBK.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Physical properties of organic compounds. (2022, July 18). Chemistry LibreTexts.

- Hydrogen bonding vs. halogen bonding: the solvent decides. (2017, June 1). RSC Publishing.

- Ch 2 - Part 7 - Solvents. (2020, September 21). YouTube.

- In Silico Understanding of the Hydrogen Bond Network in Organic Solvent Mixtures. (2020, July 23). bonndoc.

- SYNTHESIS OF SOME N-OXIDES OF PYRIDYLACETHYLENE AMINES BASED ON 2-METHYL-5-ETHYNYLPYRIDINE. (n.d.). Chemistry and Chemical Engineering Journal.

- 2-Ethyl-5-methylpyridine. (n.d.). PubChem.

- 5-Ethyl-2-methylpyridine. (n.d.). Wikipedia.

- PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. (n.d.). lookchem.

Sources

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cce.researchcommons.org [cce.researchcommons.org]

- 4. lookchem.com [lookchem.com]

- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. depts.washington.edu [depts.washington.edu]

- 16. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

Electronic properties of 5-methyl-2-ethynylpyridine N-oxide

Technical Whitepaper: Electronic Architecture & Synthetic Utility of 5-Methyl-2-Ethynylpyridine N-Oxide

Executive Summary

5-methyl-2-ethynylpyridine N-oxide (MEPNO) represents a specialized heterocyclic scaffold combining the high polarity of the N-oxide functionality with the bioorthogonal reactivity of a terminal alkyne. While pyridine N-oxides are classically viewed as metabolic oxidation products or synthetic intermediates, the incorporation of the 2-ethynyl group transforms this molecule into a valuable "click-ready" pharmacophore. This guide analyzes the electronic push-pull systems governing its reactivity, details a self-validating synthesis protocol, and explores its utility in fragment-based drug discovery (FBDD), specifically relevant to mGluR5 antagonist analogs.

Electronic Architecture

The reactivity of MEPNO is dictated by the interplay between the N-oxide dipole, the electron-withdrawing ethynyl group, and the electron-donating methyl group.

The Push-Pull System

Unlike neutral pyridines, the N-oxide moiety introduces a coordinate covalent bond (

-

Inductive Effect (-I): The

center exerts a strong electron-withdrawing effect, deactivating the ring toward electrophilic attack. -

Resomeric Effect (+M): The oxygen atom donates electron density back into the ring via

-overlap. This increases electron density specifically at the 2- and 4-positions.[1]

Critical Electronic Conflict: In MEPNO, the 2-position bears the ethynyl group. The N-oxide oxygen donates electron density toward this carbon (C2). Simultaneously, the sp-hybridized ethynyl carbon withdraws density. This creates a unique electronic environment at C2, making the alkyne proton relatively acidic and the triple bond highly susceptible to copper-catalyzed cycloadditions (CuAAC).

Resonance Visualization

The following diagram illustrates the resonance contributors that define the electron density map of the molecule.

Figure 1: Resonance contributions illustrating the electron density shift from the N-oxide oxygen to the C2 and C4 ring positions.[1][2][3]

Synthetic Protocols

The synthesis of MEPNO requires a sequence that installs the delicate alkyne handle before or after oxidation. The "Oxidation-Last" strategy is recommended to avoid side reactions involving the alkyne during the Sonogashira coupling.

Synthesis Workflow

Precursor: 2-Bromo-5-methylpyridine. Reagents: TMS-acetylene, Pd(PPh3)2Cl2, CuI, m-CPBA.

Step-by-Step Protocol:

-

Sonogashira Coupling:

-

Charge a flame-dried flask with 2-bromo-5-methylpyridine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq) under Argon.

-

Add dry THF and triethylamine (3.0 eq).

-

Add trimethylsilylacetylene (1.2 eq) dropwise.

-

Stir at 50°C for 12 hours.

-

Validation: TLC (Hexane/EtOAc) should show disappearance of bromide.

-

Yield: Intermediate A (5-methyl-2-((trimethylsilyl)ethynyl)pyridine).

-

-

Desilylation:

-

Dissolve Intermediate A in MeOH.

-

Add K2CO3 (2.0 eq) and stir at RT for 1 hour.

-

Validation: GC-MS confirms mass of 5-methyl-2-ethynylpyridine (MW ~117).

-

-

N-Oxidation (The Critical Step):

-

Dissolve 5-methyl-2-ethynylpyridine in DCM at 0°C.

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Note: Do not use H2O2/acetic acid at high heat, as this may hydrate the alkyne.

-

Stir at RT for 4-6 hours.

-

Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid) and sodium thiosulfate (to quench peroxides).

-

Purification: Column chromatography (DCM/MeOH 95:5). N-oxides are polar; use MeOH to elute.

-

Synthetic Logic Diagram

Figure 2: Optimized synthetic route prioritizing alkyne stability by using mild oxidation conditions.

Reactivity Profile & Applications

Click Chemistry (CuAAC)

The terminal alkyne at the 2-position is sterically accessible, making MEPNO an excellent candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Rate Enhancement: The electron-deficient nature of the pyridine ring (enhanced by the inductive effect of the N-oxide) lowers the LUMO energy of the alkyne, potentially accelerating the cycloaddition with electron-rich azides compared to phenylacetylene analogs.

-

Application: This reaction is used to attach the pyridine N-oxide moiety to biological probes or drug scaffolds to improve solubility or metabolic stability.

Physicochemical Data Summary

The following data points are estimated based on structural analogs (2-ethynylpyridine and 3-methylpyridine N-oxide) and standard chem-informatics models.

| Property | Value (Est.) | Relevance |

| Molecular Weight | 133.15 g/mol | Fragment-based drug design (Rule of 3 compliant). |

| LogP | ~0.5 - 0.9 | Lower than parent pyridine due to polar N-O bond. |

| Dipole Moment | ~4.5 D | High polarity; strong hydrogen bond acceptor. |

| pKa (Conjugate Acid) | ~0.8 | Significantly less basic than pyridine (pKa ~5.2).[1] |

| H-Bond Acceptors | 2 | N-oxide oxygen and Alkyne pi-system. |

Metabolic Significance (mGluR5 Context)

In drug development, 2-ethynylpyridine derivatives (like MPEP and MTEP) are potent mGluR5 antagonists. The N-oxide (MEPNO) is often investigated as:

-

A Metabolite: Pyridines are oxidized by CYP450 enzymes to N-oxides in vivo. Understanding the electronic properties of MEPNO helps predict the toxicity and excretion of the parent drug.

-

A Prodrug: Under hypoxic conditions (e.g., solid tumors), N-oxides can be reduced back to the parent pyridine, releasing the active drug specifically in diseased tissue [1].

References

-

Youssif, S. (2001).[4] Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.[5] Link

-

Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rates. Journal of the American Chemical Society, 127(1), 210-216. Link

- Chupakhin, O. N. (1998). Nucleophilic substitution of hydrogen in azines. Russian Chemical Reviews.

-

PubChem. (2025). Compound Summary for CID 22245577 (2-Ethynylpyridine). National Library of Medicine. Link

-

Baran Lab. (2012). Pyridine N-Oxides: Synthesis and Reactivity. (Detailed mechanistic insights on N-oxide dipole interactions). Link

Sources

Navigating the Safety Landscape of 2-Ethynyl-5-methylpyridine 1-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Note on Inferred Safety Data

Section 1: Hazard Identification and Classification

The hazard profile of 2-Ethynyl-5-methylpyridine 1-oxide is extrapolated from its constituent chemical moieties. The pyridine N-oxide is known to cause skin, eye, and respiratory irritation. The ethynylpyridine structure contributes to similar irritant properties.

GHS Hazard Classification (Inferred)

Based on the available data for analogous compounds, this compound is anticipated to fall under the following GHS classifications:

| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Classification |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Data from 2-ethynyl-5-methylpyridine and Pyridine-N-oxide[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Data from 2-ethynyl-5-methylpyridine and Pyridine-N-oxide[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Data from 2-ethynyl-5-methylpyridine and Pyridine-N-oxide[1][2] |

| Acute Toxicity (Oral) | Category 4 (Harmful) | H302: Harmful if swallowed | General toxicity of substituted pyridines[3] |

| Acute Toxicity (Dermal) | Category 3 (Toxic) | H311: Toxic in contact with skin | Data from related methylpyridines[3] |

| Acute Toxicity (Inhalation) | Category 4 (Harmful) | H332: Harmful if inhaled | Data from related methylpyridines[3] |

Pictograms and Signal Word

Pictograms:

Signal Word: DANGER

Precautionary Statements (Abridged)

-

Prevention: P261, P264, P270, P271, P280 [1][4]* Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P311 [2][3]* Storage: P403+P233, P405 [2]* Disposal: P501 [2]

Section 2: Safe Handling and Storage Protocols

The cornerstone of working safely with this compound is a proactive approach to exposure prevention and proper storage to maintain chemical integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following diagram outlines the required PPE for handling this compound.

Caption: Mandatory PPE for handling this compound.

Handling Procedures

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or aerosols. [2][3]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [2]* Spills: Avoid generating dust or aerosols during cleanup. Use an inert absorbent material for liquid spills. [2]* Electrostatic Discharge: Take precautionary measures against static discharge, as related compounds can be flammable. [3]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, well-ventilated place. [2]* Temperature: Store in a cool, dark place, away from direct sunlight and heat sources. [5]* Incompatibilities: Store away from strong oxidizing agents and strong acids. [6]

Section 3: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. The following workflows are based on established protocols for similar chemical classes.

First-Aid Measures

The following flowchart details the immediate first-aid steps to be taken in case of exposure.

Caption: First-aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [6]* Unsuitable Extinguishing Media: A water jet may be ineffective and spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides and carbon monoxide. [7]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [8]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate PPE as outlined in Section 2.1. [3]* Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways. [2]* Containment and Cleanup: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. [2]

Section 4: Toxicological and Physical Properties (Inferred)

While specific toxicological data for this compound is unavailable, the properties of its analogs suggest the following:

Toxicological Profile

-

Acute Effects: Expected to be harmful if swallowed or inhaled and toxic in contact with skin. Causes severe skin and eye irritation, and respiratory tract irritation. [1][2][3]* Chronic Effects: Prolonged or repeated exposure may cause liver damage, similar to other pyridine derivatives. [9]The toxicological properties have not been fully investigated.

Physical and Chemical Properties

| Property | Inferred Value/Observation | Basis |

| Appearance | Solid or liquid | Pyridine N-oxide is a solid, while many substituted pyridines are liquids. |

| Odor | Sharp, characteristic | Common for pyridine derivatives. |

| Boiling Point | Likely > 150 °C | Based on related structures. |

| Solubility | Likely soluble in water and common organic solvents | The N-oxide group generally increases water solubility. |

Section 5: Disposal Considerations

All waste materials should be handled as hazardous waste.

-

Disposal Method: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.

Conclusion

The safe handling of this compound necessitates a cautious and informed approach. By understanding the hazards associated with its structural components, researchers can implement effective safety protocols. This guide provides a foundational framework for risk assessment and safe laboratory practices. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

-

Alfa Aesar. (2009, January 27). Material Safety Data Sheet - 4-Nitropyridine N-oxide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. 6-Ethynylpyridine-3-carboxylic acid - Hazard Genotoxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. 4-Ethynylpyridine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: 2-Ethynylpyridine vs. 2-Ethynylpyridine N-Oxide

This guide provides an in-depth technical analysis of the structural, electronic, and reactive divergences between 2-ethynylpyridine (2-EP) and its oxidized derivative, 2-ethynylpyridine N-oxide (2-EPNO) .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Process Scientists

Executive Summary: The "Ligand" vs. The "Dipole"

The core distinction between these two scaffolds lies in their electronic "personality." 2-Ethynylpyridine (2-EP) acts primarily as a basic, monodentate ligand and a stable alkyne building block (e.g., for "Click" chemistry). In contrast, 2-ethynylpyridine N-oxide (2-EPNO) is an electron-deficient, dipolar species. It serves as a "self-oxidizing" synthon in metal catalysis and a reactive electrophile at the ring carbons (C2/C6), enabling scaffold hopping to indolizinones and functionalized pyridines that are inaccessible from the parent pyridine.

| Feature | 2-Ethynylpyridine (2-EP) | 2-Ethynylpyridine N-oxide (2-EPNO) |

| Electronic Nature | Electron-rich Nitrogen (Basic) | Push-Pull System (Dipolar, Less Basic) |

| pKa (Conjugate Acid) | ~5.2 (Pyridine) | ~0.8 (N-Oxide) |

| Coordination Site | Nitrogen (σ-donor) | Oxygen (Hard donor) |

| Primary Reactivity | Cycloaddition (Click), Cross-Coupling | O-Transfer (Gold Catalysis), Nucleophilic Attack (SNAr) |

| Key Intermediate | Pyridinium Salt | Isoxazolo[2,3-a]pyridinium / |

Electronic & Structural Divergence

The oxidation of the pyridine nitrogen induces a dramatic shift in reactivity due to the N–O bond , which possesses both electrostatic (

The "Push-Pull" Effect

While the pyridine nitrogen donates electron density into the ring only weakly, the N-oxide moiety exerts a dual effect :

-

Resonance Donation (+M): The oxygen lone pair donates into the ring, increasing electron density at C2 and C4 (making them susceptible to electrophilic attack under specific conditions).

-

Inductive Withdrawal (-I): The positively charged nitrogen strongly withdraws density, activating the

-positions (C2 and C6) toward nucleophilic attack .

In 2-EPNO , the C2-alkyne group further polarizes the system. The alkyne is conjugated to the N-oxide, creating a unique pathway for intramolecular oxygen transfer —a reactivity mode absent in 2-EP.

Synthetic Pathways[1][2][3][4][5][6]

Protocol: Selective Oxidation of 2-EP to 2-EPNO

Note: The alkyne moiety is sensitive to strong oxidants. A controlled protocol using mCPBA is preferred over harsh

Reagents: 2-Ethynylpyridine (1.0 equiv), m-CPBA (1.1–1.2 equiv, 70-75%), Dichloromethane (DCM),

-

Dissolution: Dissolve 2-ethynylpyridine in DCM (

) and cool to -

Addition: Add m-CPBA portion-wise over 15 minutes. Crucial: Maintain temperature

to suppress side reactions at the triple bond. -

Reaction: Warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (2-EPNO is significantly more polar/lower

than 2-EP). -

Workup: Quench with saturated aqueous

(to destroy excess peroxide). Wash the organic layer vigorously with -

Purification: Dry over

, concentrate, and purify via flash chromatography (typically DCM/MeOH gradients). 2-EPNO is often a hygroscopic solid.

Reactivity Profiles: The Divergence

Pathway A: 2-Ethynylpyridine (The Stable Scaffold)

The reactivity of 2-EP is dominated by the alkyne, with the pyridine ring acting as a spectator or directing group.

-

CuAAC (Click Chemistry): Reacts with azides to form 1,2,3-triazoles. The pyridine nitrogen can chelate copper, accelerating the reaction (chelating azide effect).

-

Sonogashira Coupling: Standard cross-coupling to form diarylalkynes.

-

Coordination: Forms stable complexes with soft metals (Pd, Pt, Ru) via the pyridine nitrogen.

Pathway B: 2-Ethynylpyridine N-Oxide (The Reactive Dipole)

2-EPNO is a "loaded spring." The N-oxide oxygen is positioned to attack the alkyne, leading to skeletal rearrangements.

Mechanism 1: Gold-Catalyzed Oxygen Transfer (The Indolizinone Route)

In the presence of cationic Gold(I) catalysts (e.g.,

-

Activation: Gold coordinates to the alkyne (

-activation). -

Cyclization: The N-oxide oxygen attacks the activated alkyne (5-endo-dig or 6-endo-dig).

-

Carbene Formation: The N–O bond cleaves, expelling the pyridine nitrogen and forming a highly reactive

-oxo gold carbene .[1] -

Rearrangement: This intermediate undergoes 1,2-migration or nucleophilic trapping to form indolizin-3-ones or furo[3,2-b]pyridines .

Mechanism 2: Isoxazolo[2,3-a]pyridinium Cascade

Under acidic or electrophilic conditions, 2-EPNO cyclizes to form a fused isoxazolo[2,3-a]pyridinium salt .

-

This cationic species is highly electrophilic.

-

Reissert-Henze Type Reaction: Nucleophiles (e.g., alcohols, amines) attack this salt, opening the isoxazole ring to yield 6-functionalized-2-acylpyridines .[2] This is a powerful method to introduce substituents at the C6 position while simultaneously oxidizing the alkyne to a ketone.

Visualization of Pathways[7][8]

Figure 1: Divergent reactivity pathways. 2-EP acts as a stable scaffold, whereas 2-EPNO undergoes complex skeletal rearrangements via O-transfer.

Applications in Drug Design[8]

-

Metabolic Stability: 2-EPNO can serve as a polar, metabolically stable bioisostere of 2-EP. The N-oxide moiety lowers logP (increasing water solubility) and blocks metabolic oxidation at the nitrogen.

-

Prodrug Strategy: The N-oxide can be reduced in vivo back to the pyridine (2-EP) by metalloenzymes (e.g., aldehyde oxidase, cytochromes), acting as a bioreductive prodrug.

-

Scaffold Hopping: Use 2-EPNO as a transient intermediate to access indolizinone cores, which are privileged scaffolds in anti-inflammatory and anticancer kinase inhibitors.

References

-

Synthesis and Oxidation Protocol: Org. Synth.1962 , 42, 50. Link (General Pyridine N-oxide synthesis).

-

Gold-Catalyzed O-Transfer: Angew. Chem. Int. Ed.2015 , 54, 1200.[3] Link (Ring expansion of 2-alkynyl derivatives).[3]

-

Isoxazolo-pyridinium Cascade: Org. Biomol. Chem.2016 , 14, 10674. Link (Reissert-Henze type functionalization).[2]

-

General N-Oxide Reactivity: ARKIVOC2001 , (i), 242.[4][5] Link (Comprehensive review of N-oxide reactions).

Sources

- 1. Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gold-catalyzed oxidative ring expansion of 2-alkynyl-1,2-dihydropyridines or -quinolines: highly efficient synthesis of functionalized azepine or benzazepine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. arkat-usa.org [arkat-usa.org]

The Rising Stars of Synthesis: A Technical Guide to Ethynyl-Substituted Pyridine N-Oxides

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and drug discovery, the demand for molecular scaffolds that offer both stability and versatile reactivity is perpetual. Ethynyl-substituted pyridine N-oxides have emerged as a compelling class of building blocks that elegantly meet this demand. The strategic union of the electron-rich alkyne functionality with the electronically perturbed pyridine N-oxide ring system creates a unique platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and applications of these powerful intermediates, offering both foundational knowledge and practical insights for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and illuminate the mechanistic pathways that govern the reactivity of these remarkable compounds.

The Core Chemistry: Understanding the Ethynyl-Substituted Pyridine N-Oxide Moiety

The synthetic utility of ethynyl-substituted pyridine N-oxides stems from the unique electronic interplay between the pyridine N-oxide and the ethynyl group. The N-oxide functionality significantly alters the electronic character of the pyridine ring. The oxygen atom acts as a strong electron-donating group through resonance, increasing the electron density at the 2-, 4-, and 6-positions.[1][2] This activation renders the ring more susceptible to electrophilic attack and facilitates reactions such as C-H functionalization.[2] Conversely, the polarized N+-O- bond withdraws electron density inductively, making the α- and γ-positions susceptible to nucleophilic attack.[3]

The introduction of an ethynyl group, a linear and rigid moiety, provides a reactive handle for a multitude of transformations. Its sp-hybridized carbons are electron-rich and readily participate in cycloadditions and metal-catalyzed cross-coupling reactions. The terminal alkyne proton is also weakly acidic, allowing for its removal and subsequent functionalization. The juxtaposition of these two functionalities within the same molecule creates a powerful synthon for the construction of complex molecular architectures.

Synthesis of Ethynyl-Substituted Pyridine N-Oxides: A Two-Pronged Approach

The preparation of ethynyl-substituted pyridine N-oxides can be approached through two primary retrosynthetic disconnections: introduction of the ethynyl group onto a pre-existing pyridine N-oxide, or N-oxidation of a pre-synthesized ethynylpyridine.

Pathway A: Sonogashira Coupling of Halo-Pyridine N-Oxides

The Sonogashira cross-coupling reaction is a cornerstone of C(sp2)-C(sp) bond formation and represents a highly efficient method for the introduction of terminal alkynes.[4][5] This pathway involves the palladium- and copper-catalyzed coupling of a halo-pyridine N-oxide with a terminal alkyne.

Conceptual Workflow for Sonogashira Coupling Pathway

Caption: General workflow for the synthesis via Sonogashira coupling.

A key advantage of this approach is the commercial availability of a wide range of halo-pyridines, which can be readily oxidized to their corresponding N-oxides using established protocols.

Step 1: N-Oxidation of 4-Chloropyridine

-

To a solution of 4-chloropyridine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-chloropyridine N-oxide.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

-

To a solution of 4-chloropyridine N-oxide (1.0 eq) in a 2:1 mixture of THF and triethylamine, add trimethylsilylacetylene (1.5 eq).

-

Degas the solution with argon for 15 minutes.

-

Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-((trimethylsilyl)ethynyl)pyridine N-oxide.

Step 3: Desilylation

-

To a solution of 4-((trimethylsilyl)ethynyl)pyridine N-oxide (1.0 eq) in methanol, add potassium carbonate (2.0 eq).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure and partition between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 4-ethynylpyridine N-oxide.

Pathway B: N-Oxidation of Ethynylpyridines

An alternative and often more direct route involves the N-oxidation of a pre-existing ethynylpyridine. This approach is advantageous when the desired ethynylpyridine is commercially available or readily synthesized.

Conceptual Workflow for N-Oxidation Pathway

Caption: General workflow for the synthesis via N-oxidation.

This protocol is adapted from a reported synthesis.[6]

-

Dissolve 2-methyl-5-ethynylpyridine (1.0 eq) in glacial acetic acid.

-

Add a 30% solution of hydrogen peroxide (perhydrol) in acetic anhydride dropwise at a temperature maintained below 40 °C.

-

After the addition is complete, stir the mixture at room temperature for 24 hours.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-methyl-5-ethynylpyridine N-oxide.

| Method | Oxidizing Agent | Solvent | Typical Yield | Reference |

| Classical Oxidation | 30% H2O2 | Glacial Acetic Acid | 70-80% | |

| m-CPBA Oxidation | m-Chloroperoxybenzoic acid | Dichloromethane | 85-95% | [7] |

| Catalytic Oxidation | H2O2 | Methanol | >90% | [8] |

Applications in Synthesis: A Gateway to Molecular Complexity

The true power of ethynyl-substituted pyridine N-oxides lies in their ability to serve as versatile platforms for the construction of a wide range of molecular architectures.

The Cornerstone of Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of ethynyl-substituted pyridine N-oxides is a prime substrate for the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a flagship reaction of "click chemistry".[9] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[10] The pyridine N-oxide moiety can influence the reaction rate and solubility of the starting materials and products.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Simplified mechanism of the CuAAC reaction.

-

To a solution of 4-ethynylpyridine N-oxide (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.

-

To this mixture, add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Stir the reaction vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the 1,4-disubstituted triazole.

Further Elaboration through Cross-Coupling Reactions

The ethynyl group can participate in a variety of other cross-coupling reactions, allowing for further functionalization. For instance, Sonogashira coupling with aryl halides can be used to generate internal alkynes. Additionally, the pyridine N-oxide ring itself can undergo palladium-catalyzed C-H arylation at the 2-position.[11]

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd/Cu | Di-substituted Alkyne | [5] |

| C-H Arylation | Aryl Bromide | Pd(OAc)2 | 2-Aryl-ethynylpyridine N-oxide | [11] |

| Oxidative Coupling | Indoles | Pd(II)/Ag2CO3 | 2-(Indolyl)ethynylpyridine N-oxide | [12] |

Precursors to Fused Heterocyclic Systems

The ethynyl moiety, in conjunction with the activated pyridine N-oxide ring, can serve as a precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. For example, after functionalization of the alkyne, cyclization onto the pyridine ring can be envisioned.

Cycloaddition Reactions

Beyond CuAAC, the ethynyl group can act as a dipolarophile in [3+2] cycloaddition reactions with other 1,3-dipoles such as nitrile oxides and nitrones, leading to the formation of isoxazoles and isoxazolines, respectively.[13][14] The N-oxide itself can also participate in cycloaddition reactions.[15]

Applications in Medicinal Chemistry and Drug Development

The pyridine N-oxide motif is recognized for its ability to modulate the physicochemical properties of drug candidates, often improving aqueous solubility and metabolic stability.[16] The introduction of this functionality can also lead to novel biological activities.[16] The 1,2,3-triazole linkage formed via click chemistry is a well-established bioisostere for amide bonds and participates in hydrogen bonding interactions with biological targets. The combination of these two pharmacophoric features in molecules derived from ethynyl-substituted pyridine N-oxides makes them highly attractive for library synthesis and lead optimization in drug discovery programs.

Conclusion and Future Outlook

Ethynyl-substituted pyridine N-oxides represent a class of synthetic intermediates with immense potential. Their straightforward synthesis and the orthogonal reactivity of the ethynyl group and the pyridine N-oxide ring provide a rich platform for the generation of diverse and complex molecular scaffolds. From their pivotal role in click chemistry to their utility in cross-coupling and cycloaddition reactions, these building blocks are poised to accelerate innovation in organic synthesis, medicinal chemistry, and materials science. As our understanding of their reactivity continues to grow, we can anticipate the development of even more creative and efficient synthetic strategies harnessing the unique properties of these rising stars of synthesis.

References

-